Riboflavin-13C,15N2

Catalog No.
S14398337
CAS No.
M.F
C17H20N4O6
M. Wt
379.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Riboflavin-13C,15N2

Product Name

Riboflavin-13C,15N2

IUPAC Name

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione

Molecular Formula

C17H20N4O6

Molecular Weight

379.34 g/mol

InChI

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i17+1,19+1,20+1

InChI Key

AUNGANRZJHBGPY-LFHFTARISA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=[15N][13C](=O)[15NH]C(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O

Riboflavin-13C,15N2, also known as Riboflavin-[13C4,15N2], is a stable isotope-labeled form of riboflavin, which is commonly referred to as vitamin B2. This compound has the molecular formula C17H20N4O6 and a molecular weight of 382.418 g/mol. Riboflavin is essential for various biological functions, particularly as a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are crucial in cellular redox reactions and energy metabolism . The incorporation of stable isotopes, specifically carbon-13 and nitrogen-15, allows for enhanced tracking and analysis in metabolic studies and biochemical research.

Riboflavin undergoes several chemical transformations to form its active coenzymes:

  • Phosphorylation: Riboflavin is phosphorylated by riboflavin kinase to produce flavin mononucleotide.
    Riboflavin+ATPFMN+ADP\text{Riboflavin}+\text{ATP}\rightarrow \text{FMN}+\text{ADP}
  • Adenylation: Flavin mononucleotide can be further adenylated by FMN adenylyltransferase to yield flavin adenine dinucleotide.
    FMN+ATPFAD+PPi\text{FMN}+\text{ATP}\rightarrow \text{FAD}+\text{PPi}

These reactions are vital for the biosynthesis of flavoproteins, which are involved in various enzymatic processes including oxidation-reduction reactions in cellular respiration.

Riboflavin plays a significant role in numerous biological processes:

  • Energy Metabolism: It is integral to the electron transport chain, facilitating ATP production through oxidative phosphorylation.
  • Antioxidant Function: Riboflavin contributes to the regeneration of glutathione, a critical antioxidant that protects cells from oxidative stress.
  • Cellular Growth and Development: It is essential for the growth and function of cells, influencing processes such as cellular respiration and metabolism .

Additionally, riboflavin is involved in the activation of mucosal-associated invariant T cells, which play a role in immune response .

The synthesis of Riboflavin-13C,15N2 can be achieved through various methods:

  • Microbial Fermentation: Certain microorganisms can biosynthesize riboflavin naturally. Genetic engineering techniques can enhance yields or incorporate stable isotopes during fermentation processes.
  • Chemical Synthesis: Laboratory synthesis involves multi-step organic reactions starting from simpler precursors. The incorporation of carbon-13 and nitrogen-15 isotopes typically occurs during specific steps where labeled reagents are used.
  • Isotope Labeling: The labeling process can include the use of labeled precursors such as 13C-labeled glucose or nitrogen sources that ensure incorporation into the riboflavin structure during synthesis .

Riboflavin-13C,15N2 has several applications:

  • Metabolic Studies: It serves as an internal standard in mass spectrometry for quantifying riboflavin levels and studying metabolic pathways involving riboflavin.
  • Nutritional Research: Used in studies assessing dietary intake and metabolism of riboflavin in humans and animals.
  • Pharmaceutical Research: Investigated for its potential roles in drug development related to metabolic disorders or diseases linked to riboflavin deficiency .

Research on Riboflavin-13C,15N2 has focused on its interactions within biological systems:

  • Metabolic Pathways: Studies have shown how riboflavin participates in various metabolic pathways, influencing the activity of enzymes that depend on FMN and FAD as cofactors.
  • Biosynthesis Regulation: Investigations into how riboflavin biosynthesis is regulated in microbes like Mycobacterium tuberculosis reveal insights into potential therapeutic targets for antibiotic development .

Riboflavin-13C,15N2 shares similarities with other compounds in the vitamin B complex but possesses unique features due to its isotopic labeling. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
RiboflavinC17H20N4O6Natural form; precursor to FMN and FAD
Flavin MononucleotideC17H21N4O6PActive coenzyme derived from riboflavin
Flavin Adenine DinucleotideC27H31N9O15P2More complex coenzyme; derived from FMN
5-Methyl TetrahydrofolateC20H23N7O6Involved in one-carbon metabolism; different function

Riboflavin-13C,15N2's isotopic labeling allows for precise tracking in metabolic studies, distinguishing it from its non-labeled counterparts while maintaining the fundamental biological roles associated with riboflavin .

XLogP3

-1.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

379.13570899 g/mol

Monoisotopic Mass

379.13570899 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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